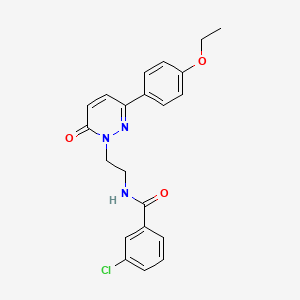

![molecular formula C27H24N4O3S B3005624 2-((2-苄基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-(4-甲氧基苄基)乙酰胺 CAS No. 1173764-02-7](/img/structure/B3005624.png)

2-((2-苄基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-(4-甲氧基苄基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

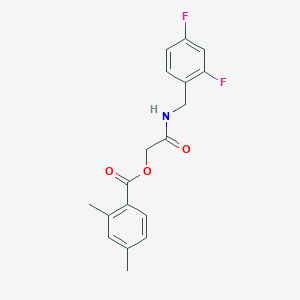

The compound is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It’s part of a class of compounds that have shown promising pharmacological properties .

Synthesis Analysis

The synthesis of such compounds involves complex chemical reactions. For instance, one approach involves incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The synthesized compounds showed inhibitory activities against PI3K and HDAC .Molecular Structure Analysis

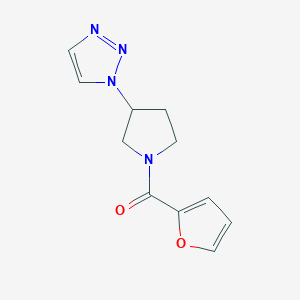

The molecular structure of this compound is complex, with multiple functional groups. It includes a 2,3-dihydroimidazo[1,2-c]quinazoline core, which is a bicyclic structure containing nitrogen atoms .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can participate in one-pot intermolecular annulation reactions . The reaction has good functional group tolerance and is transition metal and external oxidant free .科学研究应用

抗癌活性

- 与 2-((2-苄基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-(4-甲氧基苄基)乙酰胺 在结构上相关的化合物已证明具有显着的抗癌活性。Berest 等人 (2011) 的一项研究发现,类似的化合物对非小细胞肺癌和中枢神经系统癌细胞系特别有效 (Berest 等人,2011)。此外,Kovalenko 等人 (2012) 报道,这些化合物对结肠癌、黑色素瘤和卵巢癌细胞系表现出有效的抗癌活性 (Kovalenko 等人,2012)。

抗菌活性

- Antypenko 等人 (2016) 的研究表明,该系列中的化合物具有一定的抗菌活性,特别是对肺炎克雷伯菌 (Antypenko 等人,2016)。

放射性标记用于肿瘤成像

- Al-Salahi 等人 (2018) 探索了一种结构相似的化合物用于放射性标记,该化合物有可能用于小鼠的肿瘤成像,表明其在诊断应用中的潜力 (Al-Salahi 等人,2018)。

酶活抑制剂

- Apfel 等人 (2001) 发现相关化合物可以作为大肠杆菌肽变形酶 (PDF) 的抑制剂,这是一种酶,表明具有潜在的抗生素应用 (Apfel 等人,2001)。

降压药

- Chern 等人 (1993) 的研究发现,与 2-((2-苄基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-(4-甲氧基苄基)乙酰胺 在结构上相关的化合物充当 α1-肾上腺素受体拮抗剂,表明它们作为降压药的潜力 (Chern 等人,1993)。

抗溃疡活性

- Alasmary 等人 (2017) 对喹唑啉衍生物进行的研究,包括与 2-((2-苄基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-(4-甲氧基苄基)乙酰胺 相似的化合物,揭示了潜在的抗溃疡和抗溃疡性结肠炎活性 (Alasmary 等人,2017)。

作用机制

Target of Action

The primary targets of this compound are Phosphoinositide 3-kinases (PI3Ks) and Histone Deacetylases (HDACs) . PI3Ks are a family of lipid kinases that play critical roles in cell growth, survival, and differentiation . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor, targeting both PI3K and HDAC . It binds to the active sites of these enzymes, inhibiting their function . This results in the suppression of the PI3K pathway, which is often overactive in cancer cells, and the induction of multiple epigenetic modifications affecting signaling networks .

Biochemical Pathways

The compound affects the PI3K/AKT signaling pathway and the histone acetylation process . By inhibiting PI3K, it prevents the activation of AKT, a serine-threonine kinase that promotes cell survival and growth . The inhibition of HDAC leads to an increase in acetylated histones, which can alter gene expression and disrupt cellular homeostasis .

Pharmacokinetics

The compound has unique pharmacokinetic properties with very high plasma free fractions across all species tested (33-50%), large volume of distribution (Vss), high clearance, and intermediate half-life (T1/2) . These properties suggest that the compound may have a good bioavailability and a suitable pharmacological profile for clinical development .

Result of Action

The inhibition of PI3K and HDAC by this compound can lead to the suppression of cancer cell growth and survival, as well as the induction of apoptosis . It can also lead to changes in gene expression, potentially reversing the epigenetic changes associated with cancer .

生化分析

Biochemical Properties

The compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide has been shown to exhibit inhibitory activities against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These enzymes play crucial roles in cellular signaling networks, and their inhibition can lead to significant changes in cellular function .

Cellular Effects

In cellular assays, 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide has shown potent antiproliferative activities against certain cell lines . This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide involves its interaction with PI3K and HDAC enzymes . The compound acts as a dual inhibitor, affecting both enzymes and leading to changes in gene expression .

属性

IUPAC Name |

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O3S/c1-34-20-13-11-19(12-14-20)16-28-24(32)17-35-27-30-22-10-6-5-9-21(22)25-29-23(26(33)31(25)27)15-18-7-3-2-4-8-18/h2-14,23H,15-17H2,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEMVZRRVPFRBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

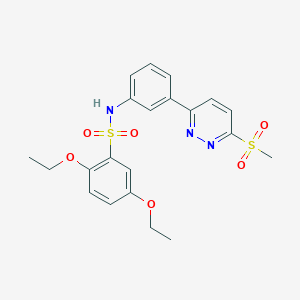

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3005544.png)

![[6-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B3005552.png)

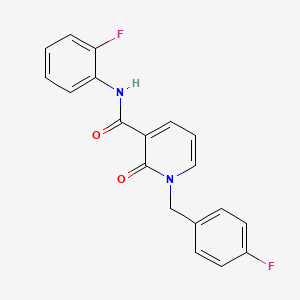

![1-(2,4-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3005553.png)

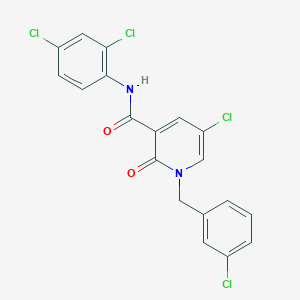

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propyl}propanamide](/img/structure/B3005559.png)

![6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride](/img/no-structure.png)